2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide
Overview
Description
Scientific Research Applications
Halogen Bonding and Chirality Introduction
Research involving halogenated pyrazines, such as N,N′-Dibromohydantoins, showcases their use as halogen bond donors in crystalline adducts with para-substituted pyridines and pyrazines. This illustrates the potential of brominated pyrazine derivatives in facilitating halogen bonding, a crucial interaction for the design of supramolecular architectures and the introduction of chirality in halogen-bonded systems (Nicolas et al., 2016).
Photophysical Properties and Material Synthesis
The study of iridium tetrazolate complexes, involving derivatives such as 2-(1H-tetrazol-5-yl)pyrazine, highlights the impact of ancillary ligands on the color tuning of these complexes. This research underscores the role of pyrazine derivatives in modifying the electrochemical and photophysical properties of metal complexes, suggesting potential applications in the development of materials for organic light-emitting devices and biological labeling (Stagni et al., 2008).
Corrosion Inhibition
Pyrazine compounds, including derivatives such as 2-aminopyrazine and 2-amino-5-bromopyrazine, have been investigated for their corrosion inhibition performance on steel surfaces. Theoretical and experimental studies demonstrate their effectiveness as corrosion inhibitors, with adsorption properties that suggest potential applications in protecting metal surfaces from corrosion. This research indicates the utility of brominated pyrazine derivatives in developing new corrosion inhibitors (Obot & Gasem, 2014).
Anticancer Activity
Although the direct application of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide in anticancer research is not specified, studies on pyrazole derivatives, synthesized from brominated precursors, indicate the potential for developing compounds with biological activities, including anticancer properties. This suggests that brominated pyrazine derivatives could serve as key intermediates in the synthesis of bioactive molecules (Metwally, Abdelrazek, & Eldaly, 2016).
properties
IUPAC Name |
2-bromo-5-(1-methylpiperidin-4-yl)pyrazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.BrH/c1-14-4-2-8(3-5-14)9-6-13-10(11)7-12-9;/h6-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQIOOFYQTMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=N2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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